molecular formula C6H4BrN3 B100983 3-Bromoimidazo[1,2-B]pyridazine CAS No. 18087-73-5

3-Bromoimidazo[1,2-B]pyridazine

Cat. No. B100983
CAS RN: 18087-73-5
M. Wt: 198.02 g/mol
InChI Key: KJQVHOFAWISYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-b]pyridazine (3BIMP) is an important heterocyclic compound in organic chemistry. It is a brominated heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed an efficient, catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines using green solvent under microwave irradiation, demonstrating an environmentally friendly process to synthesize these compounds, including 3-Bromoimidazo[1,2-B]pyridazine. The process facilitates the introduction of structural diversity while ensuring excellent purity and yields. This technique represents a significant advancement in green chemistry and sustainable synthesis methods (Rao et al., 2018).

Synthesis and Functionalization

The synthesis of this compound and its derivatives has been a focus of several studies. One approach involves iodine-catalyzed sulfenylation, yielding 3-arylthioimidazoheterocycles under metal-free conditions (Hiebel & Berteina‐Raboin, 2015). Another method highlights the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, providing a pathway to synthesize various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).

Antiviral and Antimicrobial Properties

Several studies have explored the antiviral and antimicrobial properties of this compound derivatives. For instance, novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines have shown potent inhibition against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003). Additionally, imidazo[1,2-b]pyridazines have been identified as a new class of inhibitors against human picornaviruses, exhibiting potent broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003).

Enzyme Inhibition and Anti-Proliferative Effects

Imidazo[1,2-b]pyridazine derivatives have demonstrated significant enzyme inhibitory and anti-proliferative effects. For instance, certain derivatives have shown potent acetylcholinesterase inhibitory activity, leading to cell cycle arrest and activation of apoptosis pathways in certain cell lines. These effects indicate the potential of these compounds in neuropharmacology and cancer research (Sharma et al., 2021).

Mechanism of Action

Target of Action

3-Bromoimidazo[1,2-B]pyridazine is primarily used as a pharmaceutical intermediate in the preparation of Ponatinib . Ponatinib is a tyrosine kinase inhibitor (TKI) that targets BCR-ABL, an abnormal tyrosine kinase that is expressed in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) .

Mode of Action

As a TKI, Ponatinib, and by extension this compound, works by binding to the tyrosine kinase enzyme thereby inhibiting its activity . This prevents the enzyme from performing its role in the signal transduction pathway, which is crucial for cell growth and division. By inhibiting this pathway, the compound can help control the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BCR-ABL signaling pathway . This pathway is involved in cell growth and division, and its dysregulation is implicated in the development of certain types of leukemia . By inhibiting the BCR-ABL tyrosine kinase, the compound can disrupt this pathway and prevent the uncontrolled growth of cancer cells .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier, which could be beneficial in the treatment of central nervous system malignancies .

Result of Action

The primary result of the action of this compound is the inhibition of the BCR-ABL tyrosine kinase . This leads to a disruption of the BCR-ABL signaling pathway, which in turn can control the growth of cancer cells . This makes the compound a valuable tool in the treatment of diseases like CML and Ph+ ALL .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that exposure to light, moisture, or extreme temperatures could potentially affect the compound’s stability, efficacy, and action .

Safety and Hazards

3-Bromoimidazo[1,2-B]pyridazine is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of these compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVHOFAWISYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512053
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18087-73-5
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Bromoimidazo[1,2-b]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Bromine (0.649 mL, 12.6 mmol) was added dropwise to a stirred mixture of Imidazo[1,2-b]pyridazine (1.0 g, 8.39 mmol) in acetic acid (42 ml) and the mixture was stirred at room temperature for 1 h. The mixture was neutralized with 1 N sodium hydroxide (100 mL) and solid sodium hydroxide, poured into ethyl acetate and sodium bicarbonate solution, and extracted with ethyl acetate (3×200 mL). The combined organics were washed with brine, dried (MgSO4), and concentrated to afford the title compound. 1H NMR (600 MHz, CD3SOCD3) δ 8.66 (d, 1H); 8.17 (d, 1H); 7.93 (s, 1H); 7.31 (dd, 1H). LRMS (APCI) calc'd for (C6H5BrN3) [M+H]+, 198.0. found 198.0.
Quantity
0.649 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 3
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 4
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 5
3-Bromoimidazo[1,2-B]pyridazine
Reactant of Route 6
3-Bromoimidazo[1,2-B]pyridazine

Q & A

Q1: What is the most efficient method for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?

A: Recent research [] has shown that reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines in the presence of Cesium Fluoride (CsF) and Benzyl Triethylammonium Chloride (BnNEt3Cl) in Dimethyl Sulfoxide (DMSO) at 100°C for 24 hours yields the corresponding C-6 aminated products with excellent yields (79–98%; average yield = 92%). This method is cost-effective and utilizes significantly less toxic fluoride compared to previous methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.